Cas no 1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate)

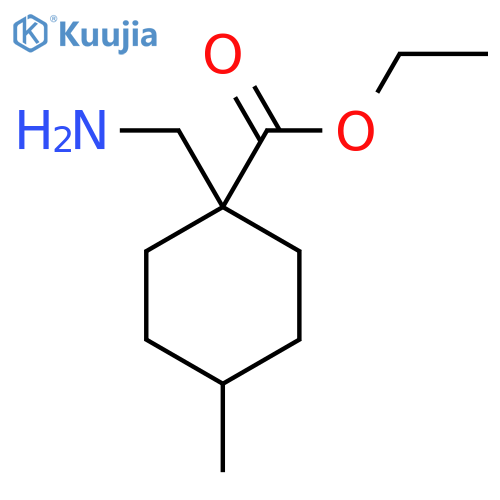

1485532-42-0 structure

商品名:Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1485532-42-0

- ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

- EN300-4298558

- AKOS014991904

- Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

-

- インチ: 1S/C11H21NO2/c1-3-14-10(13)11(8-12)6-4-9(2)5-7-11/h9H,3-8,12H2,1-2H3

- InChIKey: BDZCPOFHRHKXDM-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1(CN)CCC(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 199.157228913g/mol

- どういたいしつりょう: 199.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4298558-1.0g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 1.0g |

$813.0 | 2025-03-15 | |

| Enamine | EN300-4298558-2.5g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 2.5g |

$1594.0 | 2025-03-15 | |

| Enamine | EN300-4298558-5.0g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 5.0g |

$2360.0 | 2025-03-15 | |

| Enamine | EN300-4298558-0.25g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 0.25g |

$748.0 | 2025-03-15 | |

| Enamine | EN300-4298558-10.0g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 10.0g |

$3500.0 | 2025-03-15 | |

| Enamine | EN300-4298558-0.1g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 0.1g |

$715.0 | 2025-03-15 | |

| Enamine | EN300-4298558-0.05g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 0.05g |

$683.0 | 2025-03-15 | |

| Enamine | EN300-4298558-0.5g |

ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

1485532-42-0 | 95.0% | 0.5g |

$781.0 | 2025-03-15 |

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬